(1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine hydrobromide (1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine hydrobromide
Brand Name: Vulcanchem
CAS No.: 1989824-37-4
VCID: VC8086985
InChI: InChI=1S/C15H14N2O4.BrH/c18-17(19)13-4-2-1-3-12(13)9-16-8-11-5-6-14-15(7-11)21-10-20-14;/h1-7,16H,8-10H2;1H
SMILES: C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3[N+](=O)[O-].Br
Molecular Formula: C15H15BrN2O4
Molecular Weight: 367.19

(1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine hydrobromide

CAS No.: 1989824-37-4

Cat. No.: VC8086985

Molecular Formula: C15H15BrN2O4

Molecular Weight: 367.19

* For research use only. Not for human or veterinary use.

(1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine hydrobromide - 1989824-37-4

Specification

CAS No. 1989824-37-4
Molecular Formula C15H15BrN2O4
Molecular Weight 367.19
IUPAC Name 1-(1,3-benzodioxol-5-yl)-N-[(2-nitrophenyl)methyl]methanamine;hydrobromide
Standard InChI InChI=1S/C15H14N2O4.BrH/c18-17(19)13-4-2-1-3-12(13)9-16-8-11-5-6-14-15(7-11)21-10-20-14;/h1-7,16H,8-10H2;1H
Standard InChI Key UUVRQACWSLJLCW-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3[N+](=O)[O-].Br
Canonical SMILES C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3[N+](=O)[O-].Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of two aromatic systems: a 1,3-benzodioxol-5-ylmethyl group and a 2-nitrobenzyl group linked via a secondary amine. The hydrobromide salt form arises from protonation of the amine nitrogen, paired with a bromide counterion . The 1,3-benzodioxole ring (a methylenedioxy bridge fused to a benzene ring) contributes to electron-rich aromaticity, while the nitro group on the benzyl moiety introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Physical and Spectral Characteristics

  • Molecular Weight: 367.20 g/mol .

  • Density: Predicted as 1.332±0.06g/cm31.332 \pm 0.06 \, \text{g/cm}^3 .

  • Boiling Point: Estimated at 430.9±40.0C430.9 \pm 40.0^\circ \text{C} .

  • pKa: Calculated 7.73±0.207.73 \pm 0.20, reflecting moderate basicity .

  • Solubility: Likely polar-solvent soluble (e.g., ethanol, DMSO) due to ionic character .

Crystallographic data for this specific compound are unavailable, but analogous 1,3-benzodioxole derivatives exhibit monoclinic crystal systems (e.g., P21/nP2_1/n) with unit cell parameters a=7.3322A˚,b=8.0341A˚,c=19.4479A˚,β=95.775a = 7.3322 \, \text{Å}, b = 8.0341 \, \text{Å}, c = 19.4479 \, \text{Å}, \beta = 95.775^\circ) . Hydrogen bonding and van der Waals interactions dominate packing, as seen in related structures .

Synthesis and Reactivity

Synthetic Pathways

While explicit synthesis details are scarce, a plausible route involves:

  • Formation of the Amine: Condensation of 1,3-benzodioxol-5-ylmethylamine with 2-nitrobenzyl bromide via nucleophilic substitution.

  • Salt Formation: Treatment with hydrobromic acid to yield the hydrobromide salt .

A similar Mannich reaction strategy was employed for structurally related compounds, utilizing aldehydes, amines, and ketones under acidic conditions . For example, a Mannich base hydrochloride was synthesized by reacting 1-(2H-1,3-benzodioxol-5-yl)ethanone with dimethylamine hydrochloride and paraformaldehyde .

Reactivity Profile

  • Nitro Group Reduction: The 2-nitrobenzyl group may be reduced to an amine (-NH2\text{-NH}_2) using catalysts like palladium or iron in acidic media.

  • Electrophilic Substitution: The benzodioxole ring is susceptible to electrophilic attack (e.g., nitration, sulfonation) at the 5-position due to electron-donating methylenedioxy effects .

  • Salt Displacement: Exchange of bromide for other anions (e.g., chloride, sulfate) under ion-exchange conditions .

Applications in Research

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing bioactive molecules. For instance, analogs like N(2,3,4-trimethoxybenzyl)propan-2-amineN-(2,3,4\text{-trimethoxybenzyl})\text{propan-2-amine} exhibit potential in medicinal chemistry due to their affinity for neurological targets. The nitro group may be leveraged for further functionalization, enabling the creation of libraries for high-throughput screening .

Fluorescent Probes

Benzodioxole derivatives are employed in fluorescent staining due to their planar aromatic systems, which enhance π-π interactions with biological macromolecules . While direct evidence for this compound’s use in imaging is lacking, structural similarities to known probes (e.g., those with imidazole or benzimidazole moieties ) suggest potential applicability.

Comparative Analysis with Analogues

CompoundCAS NumberMolecular FormulaKey DifferencesApplications
(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine HBr1609395-71-2C16H18BrNO2\text{C}_{16}\text{H}_{18}\text{BrNO}_2Methyl vs. nitro substituentAntibiotic research
N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2-methyl-5-nitroaniline625114C15H12N2O4\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}_4Imine vs. amine linkageCatalytic studies

The nitro group in the subject compound enhances electrophilicity compared to methyl-substituted analogues, potentially altering binding affinities in biological systems .

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